molecular formula C10H18O B12783840 trans-(-)-p-Menth-1-en-3-ol CAS No. 25437-28-9

trans-(-)-p-Menth-1-en-3-ol

Cat. No.: B12783840
CAS No.: 25437-28-9
M. Wt: 154.25 g/mol
InChI Key: HPOHAUWWDDPHRS-VHSXEESVSA-N
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Description

Trans-(-)-Piperitol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. The compound has a trans configuration, which means that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-(-)-Piperitol can be synthesized through several methods, including the reduction of piperitone or the hydration of piperitenone. One common synthetic route involves the catalytic hydrogenation of piperitone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: In industrial settings, trans-(-)-Piperitol is often extracted from natural sources such as peppermint oil or eucalyptus oil. The extraction process involves steam distillation followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources.

Chemical Reactions Analysis

Types of Reactions: Trans-(-)-Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Trans-(-)-Piperitol can be oxidized to piperitone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to piperitol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Trans-(-)-Piperitol can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Piperitone

    Reduction: Piperitol

    Substitution: Halogenated derivatives of piperitol

Scientific Research Applications

Trans-(-)-Piperitol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Trans-(-)-Piperitol is studied for its antimicrobial and antifungal properties.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.

Mechanism of Action

Trans-(-)-Piperitol can be compared with other similar compounds such as cis-piperitol, piperitone, and piperitenone.

Uniqueness:

    Trans-(-)-Piperitol vs. Cis-Piperitol: The trans configuration of trans-(-)-Piperitol gives it different chemical and physical properties compared to its cis isomer.

    Trans-(-)-Piperitol vs. Piperitone: While both compounds are monoterpenoids, trans-(-)-Piperitol is an alcohol, whereas piperitone is a ketone.

    Trans-(-)-Piperitol vs. Piperitenone: Piperitenone is an unsaturated ketone, whereas trans-(-)-Piperitol is a saturated alcohol.

Comparison with Similar Compounds

  • Cis-Piperitol
  • Piperitone
  • Piperitenone

Properties

CAS No.

25437-28-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1

InChI Key

HPOHAUWWDDPHRS-VHSXEESVSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(C)C)O

Origin of Product

United States

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